molecular formula C11H14O8 B150121 Erigeroside CAS No. 59219-76-0

Erigeroside

货号: B150121
CAS 编号: 59219-76-0
分子量: 274.22 g/mol
InChI 键: QCBPBADGYXFZSW-ZHVGPZTNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

千里光苷可以通过化学方法合成,但它更常见于从天然来源中提取。 合成路线包括在受控条件下用葡萄糖糖基化合适的苷元 .

工业生产方法

千里光苷的工业生产通常涉及从短葶千里光植物的全株中提取。 将植物材料进行溶剂提取,然后进行柱层析等纯化过程以分离化合物 .

化学反应分析

反应类型

千里光苷会发生各种化学反应,包括:

常用试剂和条件

主要形成的产物

这些反应形成的主要产物包括氧化衍生物、千里光苷的还原形式以及具有不同官能团的取代化合物 .

科学研究应用

千里光苷在科学研究中具有广泛的应用:

作用机制

千里光苷主要通过其抗氧化活性发挥作用。它清除自由基,减少细胞内的氧化应激。该化合物与各种分子靶标相互作用,包括参与氧化应激途径的酶。 它还调节信号通路,例如ROS/RNS-MMPs-TJs通路,该通路参与保护血脑屏障 .

相似化合物的比较

类似化合物

    黄芩素-7-O-β-D-葡萄糖醛酸苷: 在千里光属植物中发现的另一种具有类似抗氧化特性的化合物。

    绿原酸: 一种在各种植物中发现的具有抗氧化活性的酚类化合物。

    咖啡酰奎尼酸: 一组具有抗氧化和抗炎特性的化合物

千里光苷的独特性

千里光苷的独特性在于其特定的糖基化模式及其强大的抗氧化活性。 它在清除自由基和保护细胞免受氧化损伤方面特别有效,使其成为研究和工业应用中具有价值的化合物 .

生物活性

Introduction

Erigeroside, a compound derived from various species of the Erigeron genus, particularly Erigeron breviscapus, has garnered attention for its potential biological activities. This article explores the pharmacological effects, mechanisms of action, and therapeutic applications of this compound, supported by case studies and research findings.

Chemical Composition and Source

This compound is primarily extracted from Erigeron breviscapus (Vant.) Hand-Mazz., a traditional Chinese medicinal herb known for its cardiovascular benefits. The compound is categorized as a flavonoid glycoside, which contributes to its diverse biological activities.

Cardiovascular Effects

Several studies have demonstrated the efficacy of this compound in treating cardiovascular diseases. A systematic review highlighted its application in conditions such as:

  • Stable and unstable angina
  • Acute myocardial infarction
  • Hypertension
  • Heart failure

In randomized controlled trials, this compound showed significant improvements in clinical outcomes for patients with these conditions. For instance, a study involving 500 patients with acute ischemic stroke reported that treatment with E. breviscapus injections significantly reduced disability and improved daily living activities without notable adverse effects (Huang and Guo, 2010) .

Neuroprotective Properties

This compound exhibits neuroprotective effects, particularly in models of neurodegenerative diseases. Research has indicated that it can:

  • Inhibit oxidative stress
  • Reduce neuronal apoptosis
  • Improve cognitive function in Alzheimer’s disease models

A study by Pu and Su (2020) suggested that this compound's active components might inhibit amyloid-beta aggregation and regulate the cholinergic system, thereby enhancing memory and learning abilities in animal models of Alzheimer's disease .

Antioxidant Activity

The antioxidant properties of this compound are significant. It has been shown to enhance the levels of superoxide dismutase (SOD) while reducing malondialdehyde (MDA), indicating a protective role against oxidative damage . This property is crucial for its therapeutic applications in various diseases where oxidative stress plays a pivotal role.

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of inflammatory pathways : this compound modulates inflammatory cytokines, which can alleviate conditions like arthritis and other inflammatory diseases.
  • Regulation of apoptosis : By influencing apoptotic pathways, this compound protects against cell death in neurodegenerative conditions.
  • Vasodilation : It enhances endothelial function, promoting vasodilation and improving blood flow in cardiovascular diseases.

Clinical Trials

  • Acute Ischemic Stroke : A multi-center trial involving 3,143 patients demonstrated that E. breviscapus capsules improved outcomes in ischemic stroke patients over 48 months .
  • Cognitive Function in Alzheimer's Disease : A randomized controlled trial indicated that patients receiving this compound showed significant improvements in cognitive scores compared to control groups .

Research Findings

A recent study analyzed the metabolomics of ginsenosides related to Erigeron extracts, revealing that high concentrations exhibited strong antitumor activity against various cancer cell lines . This suggests potential applications in oncology, warranting further exploration into its antitumor mechanisms.

Summary of Key Studies on this compound

StudyConditionSample SizeOutcome
Huang & Guo (2010)Acute Ischemic Stroke500Improved disability scores
Pu & Su (2020)Alzheimer's DiseaseAnimal ModelEnhanced memory and learning
Zhong et al. (2010)GlaucomaRandomized Controlled TrialImprovement in visual field defects

属性

IUPAC Name

3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O8/c12-3-6-8(14)9(15)10(16)11(18-6)19-7-4-17-2-1-5(7)13/h1-2,4,6,8-12,14-16H,3H2/t6-,8-,9+,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBPBADGYXFZSW-ZHVGPZTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C(C1=O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC=C(C1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30974649
Record name 4-Oxo-4H-pyran-3-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59219-76-0
Record name Erigeroside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059219760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxo-4H-pyran-3-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erigeroside
Reactant of Route 2
Erigeroside
Reactant of Route 3
Erigeroside
Reactant of Route 4
Erigeroside
Reactant of Route 5
Erigeroside
Reactant of Route 6
Erigeroside
Customer
Q & A

Q1: What is erigeroside and where is it found?

A: this compound is a natural compound classified as a pyromeconic acid derivative. It is primarily found in plants belonging to the Erigeron genus, such as Erigeron breviscapus, Erigeron annuus, and Aster souliei. [, , ].

Q2: What are the known pharmacological activities of this compound?

A2: this compound has demonstrated several promising pharmacological activities, including:

  • Inhibition of platelet aggregation: this compound significantly inhibits platelet aggregation induced by adenosine diphosphate (ADP) in vitro. [, ]
  • Improvement of microcirculation: It can accelerate blood flow in arterioles and venules, relieving microcirculatory disturbances. []
  • Protection against cerebral ischemia-reperfusion injury: Studies in rat models suggest a protective effect against cerebral ischemia-reperfusion injury, potentially due to its antioxidant and free radical scavenging properties. [, ]
  • Potential antihypertensive effects: this compound is a component of traditional Chinese medicine formulations used to treat hypertension, and studies suggest it may contribute to improving blood pressure and arterial function. []

Q3: What is the structure of this compound?

A: this compound is a glucoside of pyromeconic acid. Its full chemical name is 3-hydroxy-4H-pyran-4-one 3-O-β-D-glucopyranoside. []

Q4: Are there any analytical methods for quantifying this compound in plant material or formulations?

A: Yes, researchers have developed methods using Ultra-High Performance Liquid Chromatography (UPLC) coupled with Photodiode Array Detection (PDA) for the quantification of this compound in Erigeron breviscapus. [, ]

Q5: How does this compound exert its protective effects against cerebral ischemia-reperfusion injury?

A: While the exact mechanisms are still under investigation, studies suggest that this compound's antioxidant and free radical scavenging properties may play a crucial role in protecting against cerebral ischemia-reperfusion injury. [, ] Further research is needed to fully elucidate the underlying molecular pathways involved.

Q6: What other compounds are often found alongside this compound in Erigeron species?

A6: Erigeron species are known to contain various other bioactive compounds, including:

  • 3-hydroxy-4-pyranone: A precursor to this compound, also exhibiting platelet aggregation inhibition and microcirculation improvement properties. []
  • Caffeic acid derivatives: Such as chlorogenic acid, neochlorogenic acid, and dicaffeoylquinic acids, known for their antioxidant and anti-inflammatory activities. [, ]
  • Flavonoids: Like scutellarin and apigenin, often associated with antioxidant, anti-inflammatory, and vasodilatory effects. [, ]

Q7: Has this compound been investigated for its thrombin inhibitory activity?

A: Yes, a recent study utilizing thrombin-immobilized magnetic nanoparticles coupled with UPLC and mass spectrometry identified this compound as a potential thrombin inhibitor present in Erigeron breviscapus extract. [] This finding suggests this compound could contribute to the plant's traditional use in treating cardiovascular diseases.

Q8: Are there any known structure-activity relationships for this compound or related compounds?

A: While specific structure-activity relationships for this compound require further investigation, studies on related compounds like nitrogen-containing analogues of this compound suggest that modifications to the pyrone ring structure can impact biological activity, particularly cytotoxicity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。